molecular formula C15H13ClFN5O2 B2803324 2-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-fluorobenzamide CAS No. 2034386-27-9

2-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-fluorobenzamide

Cat. No. B2803324
M. Wt: 349.75
InChI Key: QWKOVVIJEFYADU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The electron-withdrawing groups (like the fluorine atom and the amide group) could cause interesting electronic effects, influencing the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the aromatic rings and the electron-withdrawing groups. It might undergo reactions like electrophilic aromatic substitution or nucleophilic acyl substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Fungicidal Activity

Compounds with similar structures have been synthesized and evaluated for their fungicidal activity against diseases such as rice sheath blight, a significant concern in agriculture. For example, a study on 2-alkyl (alkylthio)-5-((4-chloro)-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3,4-oxadiazoles (thiadiazoles) highlighted their potential as fungicides, demonstrating structure-activity relationships and identifying compounds with high fungicidal activity (Chen, Li, & Han, 2000).

Antibacterial Activity

Another field of application is the development of compounds for antibacterial purposes. For instance, novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles were synthesized, characterized, and found to exhibit significant antibacterial activity against various bacterial strains. This research underscores the potential of structurally related compounds in combating bacterial infections (Rai et al., 2009).

Xanthine Oxidase Inhibition

Research has also explored the synthesis and evaluation of 1,3,4-oxadiazoles derivatives for their xanthine oxidase inhibitory activity, indicating potential therapeutic applications in diseases associated with oxidative stress and related pathologies. This suggests the versatility of these compounds in developing treatments for conditions where xanthine oxidase is a factor (Qi et al., 2015).

Antimycobacterial Screening

The synthesis and screening of novel compounds for antimycobacterial activity represent another critical research area. A study on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives against Mycobacterium tuberculosis highlighted lead molecules with promising activity, showcasing the potential for developing new antitubercular agents (Nayak et al., 2016).

properties

IUPAC Name

2-chloro-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN5O2/c1-2-22-8-9(6-19-22)14-20-12(24-21-14)7-18-15(23)13-10(16)4-3-5-11(13)17/h3-6,8H,2,7H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKOVVIJEFYADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-fluorobenzamide

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